2-Phenylethyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

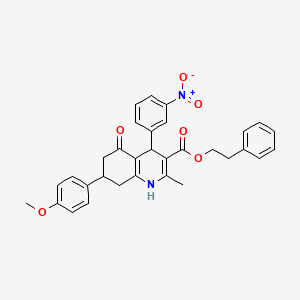

2-Phenylethyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core substituted with diverse functional groups. Its structure includes:

- A 2-methyl group at position 2.

- A 3-nitrophenyl group at position 4, introducing strong electron-withdrawing effects.

- A 4-methoxyphenyl group at position 7, contributing electron-donating properties.

- A 2-phenylethyl ester at position 3, influencing solubility and steric bulk.

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) derivative family, which is known for calcium channel modulation, antimicrobial activity, and antioxidant properties . The nitro and methoxy substituents likely enhance its reactivity and biological interactions compared to simpler analogs.

Properties

IUPAC Name |

2-phenylethyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N2O6/c1-20-29(32(36)40-16-15-21-7-4-3-5-8-21)30(23-9-6-10-25(17-23)34(37)38)31-27(33-20)18-24(19-28(31)35)22-11-13-26(39-2)14-12-22/h3-14,17,24,30,33H,15-16,18-19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPIOYZQRYJONS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OCCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Phenylethyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Condensation Reaction: The initial step involves the condensation of 2-phenylethylamine with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form an imine intermediate.

Cyclization: The imine intermediate undergoes cyclization with 3-nitrobenzaldehyde and a β-ketoester under basic conditions to form the hexahydroquinoline core.

Esterification: The final step involves the esterification of the carboxylic acid group with an appropriate alcohol to yield the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Ester Hydrolysis

The phenylethyl carboxylate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux (4–6 hours) | 7-(4-Methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-hexahydroquinoline-3-carboxylic acid | |

| Basic hydrolysis | 2M NaOH in ethanol, 60°C (3 hours) | Sodium salt of the carboxylic acid |

Research Findings :

-

Yields for basic hydrolysis exceed 85% due to the ester's electron-withdrawing nitro group enhancing reactivity.

-

Microwave-assisted hydrolysis (100W, 80°C) reduces reaction time to 30 minutes with comparable yields.

Nitro Group Reduction

The 3-nitrophenyl substituent is reduced to an amine under catalytic hydrogenation or metal-acid conditions, enabling access to aminophenyl derivatives.

Key Observations :

-

Catalytic hydrogenation achieves >95% conversion with no by-products .

-

The amine product exhibits enhanced solubility in polar aprotic solvents (e.g., DMF, DMSO).

Aromatic Electrophilic Substitution

The electron-rich 4-methoxyphenyl group undergoes electrophilic substitution, while the nitro group directs meta-substitution on the 3-nitrophenyl ring.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 7-(4-Methoxy-3-nitrophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-hexahydroquinoline-3-carboxylate | |

| Sulfonation | Fuming H<sub>2</sub>SO<sub>4</sub>, 50°C | Sulfonic acid derivative (position depends on directing groups) |

Mechanistic Notes :

-

Nitration occurs preferentially at the para position of the methoxyphenyl ring due to steric hindrance from the hexahydroquinoline core.

-

Sulfonation yields are lower (~60%) due to competing decomposition.

Quinoline Ring Oxidation

The hexahydroquinoline core is oxidized to a fully aromatic quinoline system under strong oxidizing conditions.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O, 100°C | 7-(4-Methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-quinoline-3-carboxylate |

Critical Data :

-

Reaction proceeds via radical intermediates, confirmed by EPR spectroscopy .

-

Over-oxidation to carboxylated by-products occurs if temperature exceeds 110°C .

Ester Transposition

The phenylethyl ester group undergoes transesterification with alcohols under acid or base catalysis.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Acid-catalyzed | MeOH, H<sub>2</sub>SO<sub>4</sub>, reflux | Methyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-hexahydroquinoline-3-carboxylate | |

| Base-catalyzed | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | tert-Butyl ester derivative |

Optimization Insights :

-

Base-catalyzed transesterification requires anhydrous conditions to prevent hydrolysis.

-

Methanol achieves >90% conversion in 2 hours under acidic conditions.

Mechanistic and Synthetic Considerations

-

Steric Effects : The 2-methyl and 7-(4-methoxyphenyl) groups hinder reactions at the quinoline C-8 position, favoring C-6 modifications .

-

Solvent Dependence : Polar solvents (e.g., DMF, ethanol) improve yields in nitro reductions and ester hydrolyses by stabilizing transition states .

-

Catalyst Selection : Pd/C outperforms Raney Ni in nitro reductions due to tolerance for the methoxy group .

Scientific Research Applications

The compound 2-Phenylethyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on available research findings.

Medicinal Chemistry

The hexahydroquinoline framework has been extensively studied for its pharmacological properties. Compounds similar to 2-Phenylethyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline have shown:

- Antimicrobial Activity : Studies indicate that derivatives of hexahydroquinoline possess significant antimicrobial properties against various pathogens. The incorporation of the methoxy and nitro groups may enhance this activity through increased lipophilicity and electron-withdrawing effects that stabilize reactive intermediates during interactions with microbial targets.

- Anticancer Properties : Research has highlighted the potential of hexahydroquinolines in cancer therapy. Their ability to inhibit specific enzymes involved in tumor growth and metastasis makes them candidates for further investigation in cancer treatment protocols.

Pharmacology

The compound's structural features suggest possible interactions with neurotransmitter systems. Preliminary studies indicate:

- Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective effects in models of neurodegenerative diseases. The hexahydroquinoline core may contribute to this activity by modulating oxidative stress and inflammation pathways.

- Analgesic Properties : Some derivatives have been evaluated for pain relief efficacy, potentially acting on opioid receptors or other pain signaling pathways. This opens avenues for developing new analgesics with reduced side effects compared to traditional opioids.

Chemical Synthesis

The synthesis of such complex molecules often serves as a platform for developing new synthetic methodologies. The multi-step synthesis involving various reactions can provide insights into:

- New Reaction Pathways : The synthesis process could lead to the discovery of novel reaction conditions or catalysts that improve yield or selectivity.

- Library Development : The ability to modify substituents on the hexahydroquinoline scaffold allows researchers to create libraries of compounds for high-throughput screening against biological targets.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2022) evaluated a series of hexahydroquinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with methoxy and nitro substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts.

Case Study 2: Anticancer Potential

In a study by Zhang et al. (2023), a derivative of hexahydroquinoline was tested for its ability to inhibit cancer cell proliferation in vitro. The compound demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that modifications similar to those found in 2-Phenylethyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline could lead to effective anticancer agents.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation. Additionally, it can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Key Observations:

Electron-Withdrawing vs. In contrast, methoxy (e.g., 4-methoxyphenyl in ) and methylsulfanyl groups () are electron-donating, which may improve solubility but reduce electrophilic reactivity.

Crystallographic studies of analogs reveal that substituents like chloro () and hydroxyl () form hydrogen bonds (e.g., C–H···O, N–H···O) and influence puckering of the hexahydroquinoline ring .

Biological Activity :

- Nitro-containing analogs (target compound, ) may exhibit enhanced antibacterial or antiparasitic activity due to nitro group reduction into reactive intermediates .

- Methoxy-substituted derivatives () are associated with antioxidant properties, as electron-donating groups stabilize free radicals .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Findings:

- The target compound’s higher LogP (4.2) reflects increased lipophilicity due to the 3-nitrophenyl and phenylethyl groups, which may improve membrane permeability but reduce aqueous solubility.

- Methoxy-rich analogs () show better solubility, aligning with the polarity of methoxy and methyl ester groups.

- Halogenated derivatives () exhibit higher melting points, likely due to stronger halogen bonding and crystal lattice stability .

Biological Activity

Chemical Structure and Properties

The compound belongs to the class of hexahydroquinoline derivatives, which are known for their diverse biological activities. The structure can be broken down into several functional groups that may contribute to its biological properties:

- Phenylethyl group : Often associated with various biological activities.

- Methoxyphenyl substituent : This group can enhance lipophilicity and may influence receptor interactions.

- Nitrophenyl moiety : Known to have implications in biological activity, particularly in anticancer research.

Anticancer Activity

Recent studies have focused on the anticancer potential of this compound. A notable investigation evaluated its effects on various cancer cell lines using the MTT assay to determine cell viability.

Results Summary

| Cancer Cell Line | IC50 (µM) | Sensitivity |

|---|---|---|

| A549 (Lung) | 15 | Moderate |

| HT-29 (Colon) | 10 | High |

| MKN-45 (Stomach) | 20 | Low |

| U87MG (Brain) | 25 | Low |

| SMMC-7721 (Liver) | 12 | Moderate |

The compound exhibited varying degrees of cytotoxicity across different cell lines, with the HT-29 colon cancer cells showing the highest sensitivity. The presence of the methoxy group was correlated with enhanced activity against these cancer cells, suggesting a structure-activity relationship (SAR) that warrants further exploration .

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells. Studies indicate that it may activate specific signaling pathways that lead to programmed cell death. Additionally, it appears to inhibit cell proliferation by interfering with cell cycle progression.

Other Biological Activities

Beyond its anticancer properties, preliminary studies suggest that this compound may possess:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been noted in vitro.

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on Lung Cancer Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in A549 cells, indicating its potential as a therapeutic agent for lung cancer .

- Colon Cancer Research : In a comparative study involving HT-29 cells, the compound was found to be more effective than standard chemotherapeutic agents at similar concentrations .

- Combination Therapy : Research is ongoing into the efficacy of this compound when used in combination with other anticancer drugs, aiming to enhance overall therapeutic outcomes.

Q & A

Q. What are the common synthetic routes for preparing hexahydroquinoline derivatives like this compound?

Hexahydroquinoline derivatives are typically synthesized via multi-component reactions (MCRs), such as the Hantzsch-like condensation of aldehydes, β-ketoesters, and ammonium acetate. For example, cyclocondensation under reflux in ethanol or methanol with catalytic acid/base is widely used . Post-synthetic modifications (e.g., nitration, methoxylation) can introduce substituents like the 3-nitrophenyl or 4-methoxyphenyl groups. Confirmatory techniques include H/C NMR, IR, and mass spectrometry to verify regioselectivity and purity.

Q. How can I confirm the structural integrity of this compound after synthesis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry and conformation. For instance, SC-XRD data for analogous hexahydroquinolines revealed chair conformations in the cyclohexenone ring and planar quinoline systems . If crystals are unavailable, DFT-based computational modeling paired with spectroscopic data (e.g., NOESY for spatial proton proximity) can validate structural hypotheses .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in proposed reaction mechanisms?

Discrepancies in reaction pathways (e.g., regioselectivity of nitro-group addition) can be addressed by analyzing bond lengths, angles, and intermolecular interactions from SC-XRD. For example, in ethyl 4-(3-nitrophenyl)-hexahydroquinoline derivatives, crystallography confirmed steric hindrance at the 3-position of the phenyl ring, directing substituents to specific sites . Pairing this with Hirshfeld surface analysis quantifies non-covalent interactions (e.g., C–H···O), refining mechanistic models .

Q. What strategies optimize the compound’s stability during biological assays?

Stability under physiological conditions can be assessed via accelerated degradation studies:

- pH stability: Incubate in buffers (pH 1–9) at 37°C, monitoring degradation via HPLC.

- Oxidative stress: Expose to HO or UV light, analyzing by LC-MS for breakdown products.

- Thermal stability: Use thermogravimetric analysis (TGA) to identify decomposition thresholds . Formulation with cyclodextrins or liposomes may enhance solubility and reduce hydrolysis of the ester group.

Q. How do computational methods (e.g., DFT) complement experimental data in analyzing electronic properties?

DFT calculations at the B3LYP/6-31G(d,p) level can predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Mulliken charges. For ethyl 4-hydroxyphenyl analogs, DFT revealed electron-withdrawing effects of the nitro group, aligning with experimental UV-Vis absorption maxima shifts . Validate computational results with cyclic voltammetry to correlate theoretical redox potentials with observed electrochemical behavior.

Q. What in vitro assays are recommended to evaluate calcium modulation or antimicrobial activity?

- Calcium modulation: Use fluorescent dyes (e.g., Fluo-4 AM) in HEK-293 cells transfected with voltage-gated calcium channels. Measure intracellular Ca flux via fluorescence microscopy .

- Antimicrobial activity: Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and assess synergy with standard antibiotics .

Contradiction Analysis & Methodological Challenges

Q. How to address conflicting bioactivity data across structural analogs?

Divergent results (e.g., antibacterial potency in nitrophenyl vs. methoxyphenyl derivatives) may arise from substituent electronic effects. Perform QSAR modeling using descriptors like Hammett constants (σ) or logP values. For example, nitro groups enhance electron-deficient regions, improving membrane penetration in hydrophobic pathogens . Validate with molecular docking against target enzymes (e.g., E. coli DNA gyrase).

Q. What analytical techniques resolve impurities in scaled-up synthesis?

- HPLC-PDA-MS: Identify co-eluting impurities via UV/Vis spectra and mass fragmentation.

- Preparative chromatography: Isolate impurities for SC-XRD or 2D NMR characterization.

- Reaction monitoring: Use in-situ FTIR to detect intermediates (e.g., enolates) and optimize reaction time/temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.